2-Bromo-N-(4-methoxybenzyl)benzenesulfonamide
CAS No.:
Cat. No.: VC17905135
Molecular Formula: C14H14BrNO3S
Molecular Weight: 356.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14BrNO3S |
|---|---|
| Molecular Weight | 356.24 g/mol |
| IUPAC Name | 2-bromo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C14H14BrNO3S/c1-19-12-8-6-11(7-9-12)10-16-20(17,18)14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3 |
| Standard InChI Key | OAULOUZAWYTKAF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2Br |
Introduction
Synthesis and Chemical Properties
Laboratory-Scale Synthesis
The synthesis of 2-Bromo-N-(4-methoxybenzyl)benzenesulfonamide involves a two-step protocol:
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Sulfonylation: 2-Bromobenzenesulfonyl chloride reacts with 4-methoxybenzylamine in dichloromethane under basic conditions (e.g., triethylamine) at room temperature.
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Purification: The crude product is isolated via recrystallization or column chromatography, yielding a pure compound with >90% efficiency.
Reaction conditions are critical for optimizing yield. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while elevated temperatures (40–50°C) reduce reaction times.
Industrial Production
Scalable methods employ continuous flow reactors to improve efficiency and safety. Key parameters include:
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Residence Time: 10–15 minutes.
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Catalysts: Palladium-based catalysts for coupling reactions.
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Solvent Recovery: Dichloromethane is recycled via distillation, minimizing waste.
Structural and Spectroscopic Characterization
Molecular Geometry
X-ray crystallography reveals an L-shaped conformation with a C–S–N–C torsion angle of −77.8°, stabilized by intramolecular C–H···O hydrogen bonds . The sulfonamide group adopts a trigonal planar geometry, facilitating interactions with biological targets .
Spectroscopic Data
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IR Spectroscopy: Peaks at 3,300 cm⁻¹ (N–H stretch) and 1,280 cm⁻¹ (S=O asymmetric stretch).
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¹H NMR: Signals at δ 7.8–7.6 ppm (aromatic protons), δ 4.3 ppm (N–CH₂), and δ 3.8 ppm (O–CH₃) .
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Mass Spectrometry: Molecular ion peak at m/z 356.24 (M⁺).
Biological Activities
Antimicrobial Efficacy
The compound inhibits bacterial dihydropteroate synthetase (DHPS), disrupting folate synthesis. Minimum inhibitory concentrations (MIC) against common pathogens are:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 6.72 |
| Staphylococcus aureus | 6.63 |
| Pseudomonas aeruginosa | 6.67 |
Source:
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.63 |
| U-937 (Leukemia) | 12.45 |
| A549 (Lung Cancer) | 10.25 |
Mechanistic studies indicate caspase-3/7 activation and mitochondrial membrane depolarization .
Applications in Research
Organic Synthesis
The bromine atom participates in Suzuki-Miyaura cross-coupling reactions, enabling access to biaryl derivatives. For example, palladium-catalyzed coupling with phenylboronic acid yields 2-phenyl-N-(4-methoxybenzyl)benzenesulfonamide, a precursor for kinase inhibitors .
Drug Discovery
Structural analogs exhibit carbonic anhydrase IX inhibition (Kᵢ = 8.2 nM), highlighting potential for anticancer therapeutics. Modifications at the methoxy group enhance blood-brain barrier permeability, relevant for neuroinflammatory targets .
Comparison with Related Compounds
Structural Analogues
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4-Bromo-N-cyclohexylbenzenesulfonamide: Lacks the methoxybenzyl group, reducing antibacterial potency (MIC >10 mg/mL) .
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2-Bromo-4-methylbenzaldehyde: Absence of sulfonamide moiety eliminates enzyme inhibition .
Functional Group Contributions
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Bromine Atom: Enhances electrophilicity for nucleophilic substitutions.
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Methoxybenzyl Group: Improves lipid solubility (logP = 5.05), aiding cellular uptake .
Future Directions
Mechanistic Studies
Elucidating interactions with DHPS and carbonic anhydrase isoforms via cryo-EM and molecular docking is prioritized .
Synthetic Optimization
Developing enantioselective routes using chiral auxiliaries could yield stereoisomers with enhanced bioactivity.
Preclinical Development
Toxicity profiling in murine models is essential to advance lead candidates into clinical trials.
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